5-CFDA N-succinimidyl ester

Description

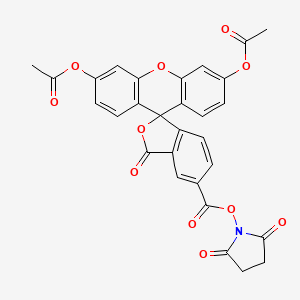

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h3-8,11-13H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSXVRUMXPCNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399369 | |

| Record name | 5-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150206-05-6 | |

| Record name | 5-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Principle and Application of 5-CFDA N-succinimidyl Ester (CFSE) for Cellular Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Carboxyfluorescein diacetate N-succinimidyl ester (CFDA-SE or CFSE) is a powerful and versatile fluorescent dye extensively utilized for long-term cell tracking and the quantitative analysis of cell proliferation.[1][2] Its unique mechanism of action, which involves passive diffusion, enzymatic activation, and covalent intracellular linkage, ensures stable, long-term labeling with minimal impact on cell viability when used at optimal concentrations.[3][4] This guide provides a detailed overview of the core principles of CFSE, its mechanism of action, experimental protocols, and data interpretation.

Core Principle of Action

The functionality of CFSE is a multi-step intracellular process. Initially, the non-fluorescent and cell-permeable CFDA-SE molecule readily crosses the plasma membrane of living cells.[5][6] Once inside the cytoplasm, non-specific intracellular esterase enzymes cleave the two acetate groups from the molecule.[1][7][8] This enzymatic conversion yields the highly fluorescent and membrane-impermeant molecule, carboxyfluorescein succinimidyl ester (CFSE).[3][5]

The key to its utility in long-term studies lies in the succinimidyl ester group. This reactive moiety covalently binds to free primary amine groups on intracellular proteins, such as lysine residues, forming stable amide bonds.[2][9][10] This covalent linkage ensures that the fluorescent dye is retained within the cell for extended periods, is not transferred to adjacent cells, and is compatible with fixation and permeabilization procedures.[1][3]

For cell proliferation assays, the principle of dye dilution is employed. After staining, the initial cell population is uniformly and brightly fluorescent. With each cell division, the total cellular fluorescence is distributed approximately equally between the two daughter cells.[5][11] Consequently, the fluorescence intensity per cell is halved with each successive generation.[1][12] This progressive dilution allows for the clear identification of distinct generations of divided cells using flow cytometry, with each generation appearing as a discrete peak of lower fluorescence intensity.[4][13] Researchers can typically resolve up to 8 distinct cell divisions before the fluorescence signal merges with the background autofluorescence of unlabeled cells.[2][14]

Quantitative Data Summary

The successful application of CFSE relies on understanding its spectral properties and optimizing staining conditions. The key quantitative parameters are summarized below.

| Parameter | Value | Source(s) |

| Excitation Maximum | ~492 - 498 nm | [9][10][15][16] |

| Emission Maximum | ~517 - 521 nm | [9][10][16] |

| Optimal Excitation Laser | 488 nm (Blue Laser) | [14][16] |

| Flow Cytometry Channel | FITC / FL1 (typically 530/30 or similar bandpass filter) | [9][16][17] |

| Stock Solution Conc. | 1-10 mM in anhydrous DMSO | [1][18][19] |

| Working Concentration | 0.5 - 10 µM in protein-free buffer (e.g., PBS) | [1][12][18] |

| Typical Incubation Time | 5 - 20 minutes | [1][4][18] |

| Typical Incubation Temp. | Room Temperature or 37°C | [1][4][17] |

Mandatory Visualizations

Mechanism of Action

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

- 3. content.abcam.com [content.abcam.com]

- 4. docs.research.missouri.edu [docs.research.missouri.edu]

- 5. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 6. bio-gems.com [bio-gems.com]

- 7. stemcell.com [stemcell.com]

- 8. researchgate.net [researchgate.net]

- 9. CFSE | AAT Bioquest [aatbio.com]

- 10. biocompare.com [biocompare.com]

- 11. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. biocompare.com [biocompare.com]

- 13. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. bio-rad.com [bio-rad.com]

- 15. Spectrum [CFSE (fluorescein, CFDA, SE)] | AAT Bioquest [aatbio.com]

- 16. FluoroFinder [app.fluorofinder.com]

- 17. cytologicsbio.com [cytologicsbio.com]

- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 19. docs.aatbio.com [docs.aatbio.com]

The Core Mechanism of Cellular Labeling with 5-CFDA N-succinimidyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of 5-Carboxyfluorescein Diacetate N-succinimidyl Ester (5-CFDA SE), a widely used fluorescent dye for tracking cell proliferation and migration. Understanding this mechanism is critical for the successful design and interpretation of experiments in immunology, cancer biology, and regenerative medicine.

Principle of 5-CFDA SE-Based Cell Labeling

5-CFDA SE, also commonly known as Carboxyfluorescein succinimidyl ester (CFSE), is a cell-permeable compound that covalently labels intracellular proteins, enabling long-term tracking of cell populations.[1] The core of its utility lies in a three-step intracellular process: passive diffusion, enzymatic activation, and covalent conjugation. This process results in stable, uniform labeling of live cells, with the fluorescent signal being distributed equally among daughter cells upon division.[2]

The Labeling Mechanism: A Step-by-Step Breakdown

The process by which 5-CFDA SE labels cells is a sequential cascade of events that transforms a non-fluorescent, cell-permeable molecule into a stable, fluorescent intracellular tag.

Step 1: Passive Diffusion Across the Cell Membrane

The journey begins with the 5-CFDA SE molecule in its diacetate form. This form is chemically characterized by the presence of two acetate groups, which render the molecule lipophilic and electrically neutral.[3] This lipophilicity allows it to readily and passively diffuse across the lipid bilayer of the plasma membrane into the cell's cytoplasm.[4]

Step 2: Intracellular Enzymatic Cleavage

Once inside the cell, 5-CFDA SE encounters ubiquitous intracellular enzymes called esterases.[1] These enzymes, primarily located in the cytoplasm, recognize and cleave the two acetate groups from the 5-CFDA SE molecule.[1][5] This enzymatic hydrolysis is a critical activation step, converting the non-fluorescent 5-CFDA SE into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[6][7] This newly formed CFSE is more hydrophilic and becomes membrane-impermeant, effectively trapping it within the cell.[3][4] It is important to note that this esterase activity is characteristic of viable cells; therefore, non-viable cells with compromised membranes and inactive enzymes will not be efficiently labeled.[1]

Step 3: Covalent Conjugation to Intracellular Proteins

The activated CFSE molecule possesses a highly reactive N-succinimidyl ester group.[6] This group readily and indiscriminately reacts with primary amine groups found on intracellular proteins, primarily the side chains of lysine residues.[1][8] This reaction forms stable, covalent amide bonds between the fluorescent CFSE and the proteins.[2][6] This covalent linkage ensures that the fluorescent label is retained within the cell for long durations, is not transferred to adjacent cells, and is passed on to daughter cells during division.[9][10]

Quantitative Data for Experimental Design

The efficiency and outcome of cell labeling with 5-CFDA SE are dependent on several key parameters. The following table summarizes typical quantitative data to guide experimental design.

| Parameter | Typical Range | Notes | Source(s) |

| Working Concentration | 0.5 - 10 µM | Optimal concentration is cell-type dependent and should be titrated. Higher concentrations can be toxic. | [10][11][12] |

| Incubation Time | 5 - 20 minutes | Shorter times (e.g., 8-10 minutes) are often sufficient and can minimize toxicity. | [2][11][13] |

| Incubation Temperature | Room Temperature or 37°C | 37°C is commonly used to facilitate enzymatic activity. | [10][11] |

| Cell Density for Labeling | 1 x 10⁶ - 5 x 10⁷ cells/mL | Higher densities can be used for applications like adoptive transfer. | [11] |

| Excitation Wavelength (max) | ~492-498 nm | Compatible with the 488 nm laser line on most flow cytometers. | [1][6] |

| Emission Wavelength (max) | ~517-519 nm | Detected in the FITC or green fluorescence channel. | [1][6][7] |

Detailed Experimental Protocols

Below are generalized protocols for labeling suspension and adherent cells with 5-CFDA SE. Optimization for specific cell types and experimental conditions is highly recommended.

Protocol 1: Labeling of Suspension Cells

-

Cell Preparation:

-

Harvest cells and perform a cell count.

-

Centrifuge the required number of cells (e.g., 1-20 million cells) for 5 minutes at 300-400 x g.

-

Aspirate the supernatant and resuspend the cell pellet in pre-warmed (37°C) protein-free buffer like PBS or HBSS to a concentration of 1-20 x 10⁶ cells/mL.[11][13] Ensure a single-cell suspension.[11]

-

-

Reagent Preparation:

-

Prepare a 5 mM stock solution of 5-CFDA SE in anhydrous DMSO.[10] Aliquot and store at -20°C or -80°C, protected from light and moisture.[11][13]

-

Immediately before use, dilute the stock solution in pre-warmed PBS to a 2X working concentration (e.g., if the final desired concentration is 5 µM, prepare a 10 µM solution).[11]

-

-

Labeling:

-

Stopping the Reaction and Washing:

-

To stop the labeling reaction, add at least 5 volumes of cold, complete culture medium containing fetal bovine serum (FBS). The proteins in the serum will quench any unreacted dye.[11]

-

Incubate for 5 minutes.[11]

-

Centrifuge the cells for 5 minutes at 300-400 x g and discard the supernatant.

-

Wash the cells two to three more times with complete culture medium to remove any unbound dye.[11][13]

-

-

Final Steps:

-

Resuspend the labeled cells in the appropriate pre-warmed culture medium for your experiment.

-

An aliquot of cells should be analyzed immediately by flow cytometry to determine the initial labeling intensity (Day 0 sample).[13]

-

Protocol 2: Labeling of Adherent Cells

-

Cell Preparation:

-

Grow adherent cells to the desired confluency in a culture vessel (e.g., flask, plate, or on coverslips).

-

-

Labeling:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Prepare a 1X working solution of 5-CFDA SE in PBS at the desired final concentration (e.g., 1-10 µM).[10]

-

Add a sufficient volume of the labeling solution to completely cover the cell monolayer.

-

Incubate for 15-20 minutes at 37°C, protected from light.[10]

-

-

Stopping the Reaction and Washing:

-

Aspirate the labeling solution.

-

Add fresh, pre-warmed complete culture medium and incubate for at least 20 minutes to allow for the hydrolysis of any remaining intracellular 5-CFDA SE.[10]

-

Wash the cells twice with complete culture medium.

-

-

Final Steps:

-

Add fresh culture medium to the cells and return them to the incubator for subsequent experiments.

-

For analysis, cells can be imaged directly by fluorescence microscopy or detached for flow cytometry analysis.[10]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in 5-CFDA SE cell labeling.

Caption: The intracellular activation and covalent labeling pathway of 5-CFDA SE.

Caption: A streamlined workflow for labeling suspension cells with 5-CFDA SE.

Caption: Illustration of fluorescence halving with each cell division.

References

- 1. CFSE | AAT Bioquest [aatbio.com]

- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. biotium.com [biotium.com]

- 8. biocompare.com [biocompare.com]

- 9. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 12. docs.research.missouri.edu [docs.research.missouri.edu]

- 13. bu.edu [bu.edu]

What is 5-CFDA N-succinimidyl ester used for in research

An In-depth Technical Guide to 5-CFDA N-succinimidyl ester in Research

Introduction

5-Carboxyfluorescein diacetate N-succinimidyl ester (5-CFDA SE), frequently referred to as Carboxyfluorescein succinimidyl ester (CFSE) in literature, is a versatile and widely utilized fluorescent dye in cellular biology research.[1][2][3] It is an amine-reactive, cell-permeable compound that provides a powerful tool for long-term cell tracking, and most notably, for monitoring cell proliferation both in vitro and in vivo.[1][4][5] Its utility spans various fields, including immunology, stem cell biology, and neuroscience.[6] This guide provides a comprehensive overview of its mechanism of action, core applications, quantitative parameters, and detailed experimental protocols for its use.

Mechanism of Action

The functionality of 5-CFDA SE is a multi-step intracellular process that transforms a non-fluorescent, cell-permeable molecule into a stable, fluorescent, and cell-retained label.

-

Cellular Uptake : 5-CFDA SE is a hydrophobic molecule due to its diacetate groups, which allows it to readily diffuse across the plasma membrane into the cytoplasm of living cells.[3][6][7]

-

Intracellular Activation : Once inside a viable cell, non-specific intracellular esterase enzymes cleave the two acetate groups.[1][3][5][8] This enzymatic reaction is a key step, as it only occurs in metabolically active cells, making it an intrinsic indicator of cell viability.

-

Fluorescence and Retention : The removal of the acetate groups yields carboxyfluorescein succinimidyl ester (CFSE), a highly fluorescent molecule that is membrane-impermeant and thus trapped within the cell.[6][9][10]

-

Covalent Labeling : The succinimidyl ester (SE) moiety of CFSE is highly reactive towards primary amine groups. It forms stable, covalent amide bonds with intracellular proteins (e.g., on lysine residues), ensuring the fluorescent label is retained for long durations, through fixation processes, and is not transferred to adjacent cells.[1][3][5][8][10]

This robust and stable labeling is the foundation for its primary applications in research.

Core Research Applications

The unique properties of 5-CFDA SE make it suitable for several key research applications.

-

Cell Proliferation Analysis : This is the most prominent use of the dye. When a labeled cell divides, the covalently bound fluorescent protein conjugates are distributed approximately equally between the two daughter cells.[3][11] Consequently, each successive generation in a population of proliferating cells has half the fluorescence intensity of its parent.[5][8] This allows for the resolution of up to 8-10 distinct cell generations by flow cytometry, providing a quantitative measure of cell division dynamics.[4][12]

-

In Vivo and In Vitro Cell Tracking : The stable and non-transferable nature of the label makes it an excellent tool for tracking cell migration, localization, and fate over extended periods.[1][6] Labeled cells, such as lymphocytes or transplanted stem cells, can be monitored for weeks following their introduction into a host organism or a co-culture system.[7]

-

Cell Viability and Motility Assays : Since enzymatic activity is required to render the dye fluorescent, fluorescence intensity can serve as an indicator of cell viability.[1] Furthermore, the stable labeling facilitates the tracking of individual cell movements in motility and migration assays.[5][6][9]

Quantitative Data and Specifications

Accurate experimental design requires precise knowledge of the dye's properties and the concentrations used.

| Parameter | Value | Source(s) |

| Chemical Properties | ||

| Molecular Weight | ~557.5 g/mol | [6] |

| CAS Number | 150347-59-4 (for 5/6 mixture) | [6][8] |

| Solvent | Anhydrous Dimethyl sulfoxide (DMSO) | [2][5][13] |

| Fluorescence Properties | ||

| Excitation Maximum | ~492 - 495 nm | [5][8][9][10][14] |

| Emission Maximum | ~517 - 521 nm | [5][8][9][10][15] |

| Color | Green | [15] |

| Experimental Parameters | ||

| Stock Solution Conc. | 1 - 10 mM in anhydrous DMSO | [1][2][5] |

| Working Conc. (in vitro) | 0.5 - 5 µM (titration recommended) | [2][13] |

| Working Conc. (in vivo) | 2 - 10 µM (titration recommended) | [2][3] |

| Incubation Time | 5 - 20 minutes | [2][8][13] |

| Incubation Temperature | Room Temperature or 37°C | [1][2][13] |

Note : 5-CFDA SE labeling can exhibit some level of cytotoxicity at higher concentrations.[3][13] It is critical to perform a titration to determine the lowest possible concentration that provides a bright, uniform signal without impacting cell viability or proliferation rates for the specific cell type under investigation.[2][13]

Experimental Protocols

The following are detailed methodologies for labeling suspension and adherent cells. It is crucial to handle the dye in a manner that avoids moisture, as it hydrolyzes quickly in aqueous solutions.[2]

Protocol 1: Labeling of Cells in Suspension

This protocol is suitable for lymphocytes, hematopoietic stem cells, or other non-adherent cell lines.

Reagents and Materials:

-

5-CFDA SE powder

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), without phenol red

-

Complete cell culture medium (e.g., RPMI + 10% FBS)

-

Single-cell suspension at a concentration of 1-10 x 106 cells/mL[5]

Procedure:

-

Prepare Stock Solution : Prepare a 1-10 mM stock solution of 5-CFDA SE in anhydrous DMSO.[1][2][5] For example, dissolve 25 mg of CFSE in 8.96 mL of DMSO for a 5 mM stock.[1] Aliquot into single-use vials and store desiccated at -20°C, protected from light.[2][13] Aliquots should be used within 2 months.[2]

-

Cell Preparation : Wash cells twice with sterile PBS to completely remove any serum proteins. Resuspend the cell pellet in pre-warmed (37°C) PBS at the desired concentration (e.g., 1-10 x 106 cells/mL).[1][5]

-

Staining : Add the 5-CFDA SE stock solution to the cell suspension to achieve the final desired working concentration (typically 1-10 µM).[1] Mix immediately and gently.

-

Incubation : Incubate the cells for 10-20 minutes at 37°C, protected from light.[1][5]

-

Quenching : Stop the staining reaction by adding 4-5 volumes of ice-cold complete culture medium. The proteins in the serum will react with and sequester any unbound dye.[5] Incubate on ice for 5 minutes.[5]

-

Washing : Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[16] Discard the supernatant and wash the cells at least twice with complete medium to remove any residual unbound dye.[5] An additional incubation at 37°C for 5-20 minutes after the second wash can help free dye diffuse out of the cells before the final wash.[1][2]

-

Final Resuspension : Resuspend the final cell pellet in fresh, pre-warmed complete medium. The cells are now labeled and ready for downstream applications (e.g., cell culture for proliferation analysis or preparation for adoptive transfer).

Protocol 2: Labeling of Adherent Cells

This protocol is adapted for cells that grow attached to a culture vessel.

Reagents and Materials:

-

Same as for suspension cells.

-

Adherent cells cultured on coverslips or in culture dishes.

Procedure:

-

Prepare Staining Solution : Prepare the 5-CFDA SE stock solution as described above. Just before use, dilute the stock solution in pre-warmed (37°C) serum-free medium or PBS to the final working concentration.

-

Cell Preparation : When cells have reached the desired confluency, aspirate the culture medium from the dish.

-

Staining : Add a sufficient volume of the pre-warmed staining solution to completely cover the cell monolayer.

-

Incubation : Incubate the cells for 15-20 minutes at 37°C in a cell culture incubator, protected from light.[1][7]

-

Quenching and Washing : Aspirate the staining solution and immediately add fresh, pre-warmed complete culture medium to quench the reaction. Incubate for at least 20-30 minutes at 37°C to ensure sufficient hydrolysis and removal of unbound dye.[1][7]

-

Analysis : The labeled adherent cells can now be analyzed directly by fluorescence microscopy or detached using trypsin for analysis by flow cytometry.[1]

Conclusion

This compound is an invaluable reagent for the quantitative analysis of cell proliferation and long-term cell tracking. Its mechanism, which relies on the enzymatic activity of viable cells, ensures specific labeling of the desired cell population. By understanding the dye's properties and adhering to optimized protocols, researchers can effectively harness its capabilities to gain deep insights into cellular dynamics in a wide range of biological systems.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. med.virginia.edu [med.virginia.edu]

- 3. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 4. Divided we stand: tracking cell proliferation with carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-gems.com [bio-gems.com]

- 6. stemcell.com [stemcell.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. bio-rad.com [bio-rad.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. abcam.cn [abcam.cn]

- 11. academic.oup.com [academic.oup.com]

- 12. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 14. biotium.com [biotium.com]

- 15. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

The Progenitor and the Luminary: A Technical Guide to 5-CFDA N-succinimidyl Ester and CFSE for Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular biology and drug development, the precise tracking of cell proliferation, migration, and viability is paramount. Among the arsenal of fluorescent probes available, Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) and its intracellular product, Carboxyfluorescein Succinimidyl Ester (CFSE), stand out as a robust and widely utilized system. This technical guide provides an in-depth exploration of the core differences, mechanisms of action, and practical applications of these two intimately related molecules.

The Core Distinction: A Precursor-Product Relationship

The fundamental difference between 5-CFDA N-succinimidyl ester (often referred to as CFDA-SE) and CFSE lies in their roles as a precursor and its active, fluorescent product, respectively. This relationship is central to their application in live-cell assays.

-

This compound (CFDA-SE): This molecule is a non-fluorescent, cell-permeable compound.[1] The presence of two acetate groups renders the molecule hydrophobic, allowing it to readily diffuse across the plasma membrane of living cells.[2][3]

-

Carboxyfluorescein Succinimidyl Ester (CFSE): Once inside the cell, the acetate groups of CFDA-SE are cleaved by ubiquitous intracellular esterase enzymes.[1][4] This enzymatic reaction yields the highly fluorescent and membrane-impermeant molecule, CFSE.[1][2] The succinimidyl ester group of CFSE then forms stable covalent bonds with primary amines on intracellular proteins.[4][5]

This two-step process ensures that only metabolically active cells, which possess functional esterases, become fluorescently labeled. The subsequent covalent linkage guarantees long-term retention of the fluorescent signal within the labeled cells.[3]

Quantitative and Physicochemical Properties

A clear understanding of the distinct properties of both the precursor and the final fluorescent probe is crucial for experimental design and troubleshooting.

| Property | This compound (CFDA-SE) | Carboxyfluorescein Succinimidyl Ester (CFSE) (Intracellular) |

| Chemical Formula | C₂₉H₁₉NO₁₁[1] | C₂₅H₁₅NO₉[6] |

| Molecular Weight | 557.46 g/mol [7] | 473.39 g/mol [6] |

| Fluorescence | Non-fluorescent[1][4] | Highly fluorescent[1][4] |

| Excitation Maximum | N/A (non-fluorescent) | ~492-498 nm[5][8] |

| Emission Maximum | N/A (non-fluorescent) | ~517-521 nm[5] |

| Quantum Yield | N/A | High[6] |

| Cell Permeability | High (due to acetate groups)[2][3] | Low (membrane-impermeant)[2][9] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers.[10] | N/A (formed intracellularly) |

| Stability | Stable as a solid at -20°C. Hydrolyzes in aqueous solutions.[11][12] | Photostable enough for long-term studies, but prone to photobleaching under intense light exposure.[2][9] |

| Primary Function | Cell-permeable precursor dye | Intracellular fluorescent label for cell tracking and proliferation analysis |

Mechanism of Action and Experimental Workflow

The effective use of CFDA-SE for cell labeling and proliferation studies hinges on a precise sequence of events, from initial cell entry to the final covalent linkage with intracellular proteins.

Cellular Uptake and Conversion

The process begins with the passive diffusion of the non-fluorescent CFDA-SE across the cell membrane. Once in the cytoplasm, intracellular esterases rapidly cleave the acetate groups, transforming CFDA-SE into the fluorescent CFSE. This conversion traps the molecule within the cell as CFSE is membrane-impermeant.

Figure 1. Cellular uptake and conversion of 5-CFDA, SE to CFSE.

Covalent Labeling of Intracellular Proteins

The newly formed CFSE molecule possesses a reactive N-succinimidyl ester group. This group readily reacts with primary amine groups found on intracellular proteins, primarily on lysine residues, forming stable amide bonds. This covalent linkage ensures that the fluorescent signal is retained within the cell for extended periods, even after cell fixation.

Figure 2. Covalent labeling of intracellular proteins by CFSE.

Experimental Workflow for Cell Proliferation Assay

The most common application of CFDA-SE is the tracking of cell division. As a labeled cell divides, the CFSE-conjugated proteins are distributed approximately equally between the two daughter cells. Consequently, each daughter cell inherits half the fluorescence intensity of the parent cell. This progressive halving of fluorescence allows for the quantitative analysis of cell proliferation over several generations using flow cytometry.

Figure 3. General experimental workflow for a cell proliferation assay using CFDA-SE.

Detailed Experimental Protocols

Preparation of CFDA-SE Stock Solution

-

Reconstitution: Prepare a stock solution of CFDA-SE at a concentration of 1-10 mM in anhydrous dimethyl sulfoxide (DMSO).[4] For example, to make a 5 mM stock solution, dissolve 25 mg of CFDA-SE (MW: 557.46 g/mol ) in 8.96 mL of anhydrous DMSO.[4]

-

Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[12][13] Properly stored stock solutions are typically stable for several months.

Labeling of Suspension Cells with CFDA-SE

-

Cell Preparation: Start with a single-cell suspension at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in a protein-free buffer such as phosphate-buffered saline (PBS).

-

Working Solution: Immediately before use, dilute the CFDA-SE stock solution in pre-warmed (37°C) PBS to the desired final labeling concentration (typically 0.5-10 µM). The optimal concentration should be determined empirically for each cell type and application.[11]

-

Labeling: Add the cell suspension to the CFDA-SE working solution and mix gently. Incubate for 10-20 minutes at 37°C, protected from light.[4]

-

Quenching and Washing: Stop the labeling reaction by adding 5 volumes of ice-cold complete culture medium containing fetal bovine serum (FBS). The proteins in the serum will react with any unbound CFDA-SE.

-

Final Washes: Pellet the cells by centrifugation and wash them two to three times with complete culture medium to ensure the removal of all unbound dye.

-

Time Zero Control: It is advisable to take an aliquot of the labeled cells for immediate analysis by flow cytometry to establish the fluorescence intensity of the undivided population (Generation 0).

-

Cell Culture: Resuspend the remaining cells in the appropriate culture medium and proceed with the planned experiment (e.g., stimulation with mitogens).

Labeling of Adherent Cells with CFDA-SE

-

Cell Seeding: Plate adherent cells in a suitable culture vessel and allow them to adhere overnight.

-

Preparation: Aspirate the culture medium and wash the cells once with pre-warmed PBS.

-

Labeling: Add the pre-warmed CFDA-SE working solution to the cells, ensuring the entire cell monolayer is covered. Incubate for 10-20 minutes at 37°C, protected from light.[4]

-

Quenching and Washing: Aspirate the labeling solution and add complete culture medium to quench the reaction. Wash the cells two to three times with complete culture medium.

-

Experimentation: Add fresh culture medium and proceed with the experiment.

Assessment of Cell Viability Post-Labeling

It is crucial to assess the potential cytotoxicity of the labeling procedure.

-

Parallel Cultures: Prepare a parallel culture of unlabeled cells and cells labeled with different concentrations of CFDA-SE.

-

Viability Staining: At various time points post-labeling, harvest the cells and stain them with a viability dye such as Propidium Iodide (PI) or 7-AAD.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Gate on the cell population and quantify the percentage of PI or 7-AAD positive (non-viable) cells in both the labeled and unlabeled populations.

-

Optimization: If significant toxicity is observed, reduce the concentration of CFDA-SE and/or the incubation time.

Conclusion

The this compound and CFSE system offers a powerful and versatile tool for researchers in cellular biology and drug development. By understanding the fundamental precursor-product relationship and the distinct physicochemical properties of each molecule, scientists can effectively design and execute experiments to track cell proliferation, migration, and viability with high fidelity. Adherence to optimized protocols and careful consideration of potential cytotoxicity are key to obtaining reliable and reproducible data. This in-depth guide provides the necessary technical foundation for the successful application of this invaluable cell labeling technology.

References

- 1. stemcell.com [stemcell.com]

- 2. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. biocompare.com [biocompare.com]

- 6. grokipedia.com [grokipedia.com]

- 7. selleckchem.com [selleckchem.com]

- 8. CFSE | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 12. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 13. med.virginia.edu [med.virginia.edu]

Chemical properties of 5-CFDA N-succinimidyl ester

An In-depth Technical Guide to the Chemical Properties and Applications of 5-CFDA N-succinimidyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxyfluorescein diacetate N-succinimidyl ester (5-CFDA SE) is a pivotal tool in cellular biology, enabling researchers to track cell proliferation, migration, and viability with high precision. This technical guide provides a comprehensive overview of the core chemical properties of 5-CFDA SE, detailed experimental protocols for its application, and visual representations of its mechanism of action and experimental workflows.

Core Chemical Properties

5-CFDA SE is a cell-permeable compound that becomes fluorescent upon modification by intracellular enzymes.[1] Initially non-fluorescent, it diffuses freely into cells where intracellular esterases cleave the acetate groups, yielding 5-carboxyfluorescein succinimidyl ester (CFSE).[2][3] This fluorescent derivative then covalently binds to primary amines on intracellular proteins, ensuring its retention within the cell for extended periods.[2][4] This stable labeling is essential for long-term cell tracking and proliferation studies. As cells divide, the fluorescent label is distributed equally between daughter cells, allowing for the quantification of cell generations.[2]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound and its fluorescent product.

| Property | Value | Reference(s) |

| Chemical Name | 5-Carboxyfluorescein diacetate N-succinimidyl ester | [5] |

| Synonyms | 5-CFDA SE, CFSE, 5(6)-Carboxyfluorescein diacetate succinimidyl ester | [1][3][4] |

| CAS Number | 150347-59-4 | [2][4][6] |

| Molecular Formula | C₂₉H₁₉NO₁₁ | [3][4][5] |

| Molecular Weight | 557.46 g/mol | [2][3][5] |

| Appearance | White to faint yellow powder/crystalline solid | [3][7] |

| Excitation Maximum (after hydrolysis) | ~492 - 498 nm | [2][8] |

| Emission Maximum (after hydrolysis) | ~517 - 519 nm | [1][2] |

| Solubility | Soluble in DMSO and DMF | [3][4][7] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [5][9][10] |

Mechanism of Action and Cellular Processing

The utility of 5-CFDA SE as a cellular stain is predicated on a two-step intracellular process. The following diagram illustrates the workflow from cellular uptake to fluorescent labeling.

Experimental Protocols

Detailed methodologies are crucial for the successful application of 5-CFDA SE in research. The following protocols are generalized from multiple sources and should be optimized for specific cell types and experimental conditions.[2][9][11]

Stock Solution Preparation

-

Reconstitution : Prepare a stock solution of 5-CFDA SE in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.[9][12] For example, to make a 2 mM stock solution, dissolve 1 mg of 5-CFDA SE in 0.896 mL of DMSO.[2][9]

-

Aliquoting and Storage : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to hydrolysis of the compound.[9][11] Store aliquots at -20°C, protected from light and moisture.[9][10] Properly stored stock solutions are typically stable for up to two months.[9][11]

Cell Labeling Protocol for Suspension Cells

This protocol is suitable for cell proliferation and tracking studies using flow cytometry.

Protocol Steps:

-

Cell Preparation : Prepare a single-cell suspension in a protein-free buffer such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), optionally supplemented with 0.1% bovine serum albumin (BSA).[9][11] Cell concentration can range from 1 x 10⁶ to 5 x 10⁷ cells/mL.[9][11]

-

Dye Preparation : Prepare a 2X working solution of 5-CFDA SE from the DMSO stock in the same buffer used for the cell suspension.[9][11] The final labeling concentration typically ranges from 0.5 to 10 µM, which should be titrated for each cell type to find the lowest effective concentration.[3][9]

-

Labeling : Add an equal volume of the 2X 5-CFDA SE solution to the cell suspension. Mix gently and incubate for 5-10 minutes at 37°C, protected from light.[9][11]

-

Quenching : Stop the labeling reaction by adding 5 volumes of complete culture medium (containing fetal bovine serum) and centrifuge the cells.[11][13] The proteins in the serum will react with and inactivate any remaining unbound dye.[9]

-

Washing : Wash the cells twice with complete culture medium to remove any residual unbound dye.[11]

-

Final Incubation and Wash : Incubate the cells for an additional 5 minutes at 37°C to allow any free, unreacted dye to diffuse out of the cells.[11] Perform a final wash with culture medium.[11] The cells are now ready for downstream applications.

Cell Proliferation Assay

The progressive halving of 5-CFDA SE fluorescence with each cell division allows for the tracking of cell generations.

Data Analysis:

When analyzed by flow cytometry, the initial labeled, undivided cell population will appear as a single bright peak. With each cell division, the fluorescence intensity is halved, resulting in a series of peaks, each representing a successive generation.[2]

Cytotoxicity Assay

5-CFDA SE can be used in conjunction with a viability dye, such as 7-AAD or Propidium Iodide (PI), to assess cell-mediated cytotoxicity.[14]

Principle:

-

Target Cells : Labeled with 5-CFDA SE (green fluorescence).

-

Effector Cells : Unlabeled.

-

Viability Dye (e.g., 7-AAD) : Stains dead or membrane-compromised cells (red fluorescence).

By flow cytometry, live target cells will be green-positive and red-negative, while dead target cells will be both green- and red-positive.

Considerations and Troubleshooting

-

Toxicity : 5-CFDA SE can be toxic to some cell types, potentially causing growth arrest or apoptosis.[9][11] It is crucial to titrate the labeling concentration to the lowest level that provides adequate fluorescence for detection.

-

Hydrolysis : The N-succinimidyl ester is susceptible to hydrolysis.[15] Always use anhydrous DMSO for stock solutions and avoid moisture.[10] Decreased labeling efficiency over time may indicate hydrolysis of the stock solution.[9][11]

-

Uniform Labeling : Ensure a single-cell suspension before labeling to achieve uniform staining.[9][11] Cell clumps will result in heterogeneous fluorescence.

Conclusion

This compound is a versatile and powerful fluorescent probe for the quantitative analysis of cell proliferation, tracking, and cytotoxicity. A thorough understanding of its chemical properties and adherence to optimized experimental protocols are paramount for generating reliable and reproducible data in cellular research and drug development.

References

- 1. biotium.com [biotium.com]

- 2. bio-rad.com [bio-rad.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. stemcell.com [stemcell.com]

- 7. adipogen.com [adipogen.com]

- 8. Spectrum [CFSE (fluorescein, CFDA, SE)] | AAT Bioquest [aatbio.com]

- 9. med.virginia.edu [med.virginia.edu]

- 10. biotium.com [biotium.com]

- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 12. CFSE | CFDA-SE | fluorescent dye | TargetMol [targetmol.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. content.abcam.com [content.abcam.com]

- 15. benchchem.com [benchchem.com]

The Cellular Journey of 5-CFDA SE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which 5-Carboxyfluorescein Diacetate Succinimidyl Ester (5-CFDA SE) crosses the cell membrane and its subsequent intracellular fate. This information is critical for the effective application of this widely used fluorescent probe in cell tracking, proliferation, and viability assays.

Core Mechanism: Passive Diffusion and Intracellular Entrapment

The journey of 5-CFDA SE into the cell is a multi-step process governed by its chemical properties and the cellular machinery. The primary mechanism of its entry across the plasma membrane is passive diffusion .

Initially, 5-CFDA SE is a non-fluorescent and cell-permeable molecule.[1][2][3] The presence of two acetate groups renders the molecule sufficiently hydrophobic to readily diffuse across the lipid bilayer of the cell membrane without the need for active transport mechanisms.[2]

Once inside the cell, a cascade of events unfolds:

-

Enzymatic Cleavage: Intracellular esterases, ubiquitous enzymes in the cytoplasm of viable cells, recognize and cleave the two acetate groups from the 5-CFDA SE molecule.[2][4][5]

-

Conversion to CFSE: This enzymatic action converts 5-CFDA SE into its fluorescent and membrane-impermeant form, carboxyfluorescein succinimidyl ester (CFSE).[2][4] The removal of the acetate groups reveals the carboxyl and hydroxyl groups of the fluorescein core, making the molecule highly fluorescent and significantly more hydrophilic. This increased polarity effectively traps the CFSE molecule within the cell.

-

Covalent Bonding: The succinimidyl ester (SE) moiety of CFSE is a reactive group that readily forms stable, covalent bonds with primary amine groups on intracellular proteins.[1][5] This covalent linkage ensures the long-term retention of the fluorescent probe within the cell and its progeny.

This entire process is contingent on both membrane integrity and the presence of active intracellular esterases, making 5-CFDA SE a reliable indicator of cell viability.[6]

Visualizing the Pathway: From Membrane to Molecule

The following diagram illustrates the sequential steps of 5-CFDA SE's journey across the cell membrane and its intracellular transformation.

Caption: Mechanism of 5-CFDA SE cellular uptake and retention.

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for the successful application of 5-CFDA SE in cell-based assays. It is important to note that optimal conditions can vary depending on the cell type and experimental goals.

Table 1: Recommended Concentration Ranges for 5-CFDA SE

| Application | Recommended Final Concentration (µM) | Notes |

| In Vitro Cell Proliferation (Suspension) | 0.5 - 5 | Higher concentrations can be toxic. Titration is recommended.[7][8] |

| In Vitro Cell Proliferation (Adherent) | 0.5 - 10 | Ensure complete coverage of cells with the labeling solution.[5] |

| In Vivo Cell Tracking (Adoptive Transfer) | 2 - 10 | Higher concentrations may be needed for long-term tracking.[7][8] |

| Fluorescence Microscopy | up to 25 | Higher concentrations can enhance signal but may increase background.[9] |

| Bacterial Viability | 10 | May not be a reliable indicator for all bacterial species.[10][11] |

Table 2: Typical Incubation and Staining Parameters

| Parameter | Recommended Condition | Notes |

| Incubation Temperature | 37°C | Optimal temperature for enzymatic activity.[7][12] |

| Incubation Time | 5 - 20 minutes | Longer times do not necessarily improve staining and may increase toxicity.[4][7] |

| Stock Solution Solvent | Anhydrous DMSO | 5-CFDA SE is susceptible to hydrolysis in aqueous solutions.[7][8] |

| Stock Solution Concentration | 1000x final concentration (e.g., 2 mM for 2 µM use) | Aliquot and store at -20°C, protected from light and moisture.[7][8] |

Detailed Experimental Protocols

The following are generalized protocols for labeling suspension and adherent cells with 5-CFDA SE. These should be optimized for specific cell types and experimental conditions.

Labeling of Suspension Cells

This protocol is suitable for lymphocytes, splenocytes, and other non-adherent cell lines.

Materials:

-

5-CFDA SE

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Complete cell culture medium (e.g., RPMI + 10% FBS)

-

Suspension cells of interest

Procedure:

-

Prepare a 1000x stock solution of 5-CFDA SE in anhydrous DMSO. For example, to achieve a final labeling concentration of 2 µM, prepare a 2 mM stock solution. Aliquot and store at -20°C.[7][8]

-

Prepare the cell suspension. Wash cells once with PBS or HBSS and resuspend them at a concentration of 1 x 106 to 5 x 107 cells/mL in PBS or HBSS.[7][12] The cells should be in a single-cell suspension.

-

Prepare the 2x working solution. Dilute the 5-CFDA SE stock solution in PBS or HBSS to twice the final desired concentration. For example, for a final concentration of 5 µM, prepare a 10 µM solution.[7][12]

-

Label the cells. Add an equal volume of the 2x 5-CFDA SE working solution to the cell suspension. Mix gently and incubate for 5-10 minutes at 37°C, protected from light.[7][12]

-

Quench the reaction. Immediately add 5-10 volumes of ice-cold complete cell culture medium to the cell suspension. The proteins in the serum will react with and inactivate any unbound 5-CFDA SE.[13]

-

Wash the cells. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete culture medium. Repeat the wash step at least twice to remove any residual unbound dye.[7][12]

-

Final incubation. After the final wash, incubate the cells for an additional 20-30 minutes at 37°C to ensure complete hydrolysis of the diacetate groups.[5]

-

Proceed with your experiment. The cells are now labeled and ready for use in proliferation assays, adoptive transfer experiments, or other applications.

Labeling of Adherent Cells

This protocol is suitable for fibroblasts, endothelial cells, and other adherent cell lines.

Materials:

-

5-CFDA SE

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Complete cell culture medium

-

Adherent cells cultured in plates or on coverslips

Procedure:

-

Prepare a 1000x stock solution of 5-CFDA SE in anhydrous DMSO as described for suspension cells.[7][8]

-

Prepare the 1x working solution. Dilute the 5-CFDA SE stock solution to the final desired concentration (e.g., 1-10 µM) in pre-warmed (37°C) PBS or serum-free medium.[5]

-

Prepare the cells. Aspirate the culture medium from the adherent cells.

-

Label the cells. Add a sufficient volume of the 1x 5-CFDA SE working solution to completely cover the cell monolayer. Incubate for 15-20 minutes at 37°C, protected from light.[5]

-

Remove the labeling solution. Aspirate the 5-CFDA SE solution.

-

Wash the cells. Gently wash the cell monolayer twice with pre-warmed complete culture medium.

-

Final incubation. Add fresh, pre-warmed complete culture medium and incubate for at least 20-30 minutes at 37°C to allow for complete hydrolysis of the diacetate groups.[5]

-

Proceed with your experiment. The cells are now labeled and can be analyzed by fluorescence microscopy or detached for flow cytometry analysis.

Factors Influencing Staining and Potential Artifacts

-

Cell Health: Only viable cells with intact membranes and active esterases will be brightly stained. Dead or dying cells will show little to no fluorescence.[6]

-

Reagent Quality: 5-CFDA SE is susceptible to hydrolysis. Use of anhydrous DMSO and proper storage are crucial to maintain its effectiveness.[7][8]

-

Cytotoxicity: High concentrations of 5-CFDA SE can be toxic to cells and may affect their proliferation and function. It is essential to titrate the dye to find the lowest effective concentration for your specific cell type and application.[7][8]

-

Dye Leakage: Although CFSE is generally well-retained, some leakage can occur, especially in long-term cultures, which can contribute to background fluorescence.[14]

-

Bacterial Staining: While 5-CFDA SE can be used to assess bacterial viability, some studies suggest it may non-specifically label inactive bacteria, leading to an overestimation of viability.[10]

By understanding the fundamental mechanism of 5-CFDA SE's cellular uptake and by carefully optimizing experimental protocols, researchers can effectively harness the power of this versatile fluorescent probe for a wide range of biological investigations.

References

- 1. biotium.com [biotium.com]

- 2. stemcell.com [stemcell.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. bio-rad.com [bio-rad.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. abpbio.com [abpbio.com]

- 7. med.virginia.edu [med.virginia.edu]

- 8. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 9. lumiprobe.com [lumiprobe.com]

- 10. A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 14. Novel Esterase Substrate for the Quantification of Bacterial Viability | AAT Bioquest [aatbio.com]

Intracellular Conversion of CFDA-SE to CFSE: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intracellular conversion of carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) to its fluorescent derivative, carboxyfluorescein succinimidyl ester (CFSE). This process is fundamental for a variety of cell-based assays, including cell proliferation, tracking, and motility studies. This guide details the underlying chemical mechanism, provides established experimental protocols, and presents key quantitative data in a structured format.

The Core Principle: From Non-Fluorescent Precursor to Stable Fluorescent Probe

Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a cell-permeable, non-fluorescent molecule.[1][2] Its utility lies in its ability to passively diffuse across the cell membrane into the cytoplasm.[2][3] Once inside the cell, a crucial transformation occurs, converting it into a stable, highly fluorescent dye.

This intracellular conversion is a two-step process:

-

Enzymatic Cleavage: Intracellular esterase enzymes, which are ubiquitous in the cytoplasm of viable cells, recognize and cleave the two acetate groups from the CFDA-SE molecule.[4][5][6] This enzymatic hydrolysis is a hallmark of cellular metabolic activity and is essential for the subsequent fluorescence.[7] The removal of the acetate groups renders the molecule fluorescent.[1]

-

Covalent Labeling: The newly formed carboxyfluorescein succinimidyl ester (CFSE) possesses a highly reactive succinimidyl ester group.[1][5] This group readily and covalently binds to primary amines on intracellular proteins, forming stable dye-protein adducts.[6][8][9] This covalent linkage ensures that the fluorescent CFSE is retained within the cell for extended periods and is not transferred to adjacent cells.[1][8]

The fluorescence of CFSE can be detected using flow cytometry or fluorescence microscopy, typically with an excitation maximum around 492 nm and an emission maximum around 517 nm.[6][8]

Visualizing the Conversion and Workflow

To better understand the process, the following diagrams illustrate the chemical conversion of CFDA-SE to CFSE and a typical experimental workflow for cell labeling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for successful cell labeling with CFDA-SE, compiled from various sources.

Table 1: Stock and Working Concentrations of CFDA-SE

| Parameter | Recommended Value | Notes |

| Stock Solution Concentration | 1000x the final working concentration (e.g., 2-10 mM) | Prepare in anhydrous DMSO.[10][11][12] |

| Storage of Stock Solution | -20°C with desiccant | Aliquot into single-use vials to avoid repeated freeze-thaw cycles and hydrolysis.[10][11][12] Should be used within 2 months.[10][11] |

| Final Working Concentration | 0.5 - 25 µM | The optimal concentration is cell-type and application-dependent and should be determined empirically through titration.[8][10] |

| - For in vitro experiments | 0.5 - 5 µM | A range of 0.5 to 2 µM is often sufficient.[10][11][12] |

| - For long-term tracking (>3 days) | 5 - 10 µM | Higher concentrations may be needed for rapidly dividing cells.[1][8] |

| - For microscopy applications | Up to 25 µM | Higher concentrations can provide a brighter signal.[1][8] |

Table 2: Incubation and Labeling Parameters

| Parameter | Recommended Value | Notes |

| Cell Concentration for Labeling | 1 x 106 to 5 x 107 cells/mL | Lower concentrations are used for in vitro culture, while higher concentrations are for adoptive transfer experiments.[8][11] |

| Labeling Incubation Time | 5 - 15 minutes | The minimal effective time should be determined by titration.[8][10][12] |

| Labeling Incubation Temperature | 37°C | This temperature is optimal for enzymatic activity.[8][10][11] |

| Post-Labeling Incubation | 5 - 30 minutes at 37°C | This step allows for the complete deacetylation of CFDA-SE to CFSE and the diffusion of any unbound dye out of the cells.[8][10][13] |

| Washing Steps | 3 times with complete culture medium | The high protein content in the media helps to inactivate any unreacted CFDA-SE.[10][11][12] |

Detailed Experimental Protocols

The following are generalized protocols for labeling suspension and adherent cells with CFDA-SE. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Protocol for Labeling Suspension Cells

-

Cell Preparation:

-

CFDA-SE Working Solution Preparation:

-

Cell Labeling:

-

Stopping the Reaction and Washing:

-

To stop the labeling, add 5 volumes of ice-cold complete culture medium (e.g., RPMI with 10% FBS).[1][8]

-

Centrifuge the cells (e.g., 500 x g for 7 minutes) and discard the supernatant.[8]

-

Wash the cells by resuspending the pellet in fresh, complete culture medium. Repeat for a total of three washes.[8][10]

-

After the second wash, an optional incubation step of 5-30 minutes at 37°C can be included to allow for complete conversion to CFSE and diffusion of unbound dye.[8][10][13]

-

-

Final Preparation:

-

After the final wash, resuspend the cells in the appropriate culture medium for your downstream application.

-

Protocol for Labeling Adherent Cells

-

Cell Preparation:

-

Grow adherent cells on coverslips or in culture dishes to the desired confluency.

-

-

CFDA-SE Working Solution Preparation:

-

Prepare a 1x working solution of CFDA-SE (0.5-25 µM) in pre-warmed (37°C) PBS or another suitable buffer.[8]

-

-

Cell Labeling:

-

Aspirate the culture medium from the cells.

-

Add the pre-warmed CFDA-SE working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 15 minutes at 37°C.[8]

-

-

Deacetylation and Washing:

-

Remove the CFDA-SE loading solution.

-

Add fresh, pre-warmed complete culture medium and incubate for an additional 30 minutes at 37°C to allow for the complete conversion of CFDA-SE to CFSE.[8]

-

Wash the cells three times with fresh, pre-warmed medium.

-

-

Further Processing:

-

The labeled cells can now be used for subsequent experiments, including fixation and immunolabeling if required.[8]

-

Conclusion

The intracellular conversion of CFDA-SE to CFSE is a robust and widely used technique for labeling and tracking cells. The process relies on the enzymatic activity of viable cells to transform a non-fluorescent precursor into a stable, fluorescent probe that covalently links to intracellular proteins. By understanding the underlying principles and carefully optimizing the experimental parameters outlined in this guide, researchers can effectively utilize this powerful tool for a broad range of applications in cell biology and drug development. It is important to note that CFDA-SE labeling can exhibit some level of toxicity, and therefore, determining the lowest effective concentration is crucial for maintaining normal cellular function.[10][11][12]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. docs.research.missouri.edu [docs.research.missouri.edu]

- 3. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 6. bio-rad.com [bio-rad.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. med.virginia.edu [med.virginia.edu]

- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 12. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 13. cytologicsbio.com [cytologicsbio.com]

Technical Guide: 5-Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) for Cellular Analysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 5-Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE), a widely used fluorescent probe for long-term cell tracing and the quantitative analysis of cell proliferation.

Introduction and Principle of Action

5-Carboxyfluorescein Diacetate Succinimidyl Ester, commonly known as CFDA-SE or simply CFSE, is a highly effective cell-permeable dye used to monitor cell division and track cell migration.[1][2] The molecule itself, CFDA-SE, is a non-fluorescent pro-dye.[3][4][5] Its utility lies in a two-stage intracellular activation process.

First, the hydrophobic diacetate groups allow CFDA-SE to passively diffuse across the plasma membrane into the cytoplasm.[6][7] Once inside a live cell, non-specific intracellular esterases cleave the acetate groups.[4][5][7] This enzymatic reaction yields the highly fluorescent and membrane-impermeant molecule, 5-Carboxyfluorescein Succinimidyl Ester (5-CFSE).[2][8]

The succinimidyl ester (SE) group of 5-CFSE is an amine-reactive moiety that covalently binds to free primary amines on intracellular proteins, such as lysine residues.[2][9][10] This creates stable, fluorescent dye-protein adducts that are well-retained within the cell for long periods and are not transferred to adjacent cells.[2][8] As the labeled cell divides, the fluorescent CFSE conjugate is distributed approximately equally between the two daughter cells.[6] Consequently, each successive generation in a population has half the fluorescence intensity of its parent, allowing for the quantitative analysis of cell proliferation by flow cytometry.[1][2][10]

Mechanism of Cellular Staining

The staining process is a sequential mechanism involving passive diffusion, enzymatic activation, and covalent conjugation.

Spectroscopic Properties

The fluorescence spectrum of the active dye, 5-CFSE, is critical for experimental design, particularly in multicolor flow cytometry applications. The spectral properties are similar to fluorescein (FITC), and it is typically excited by a 488 nm blue laser.[1][10]

| Property | Value | Citation(s) |

| Excitation Maximum (λex) | 492 - 498 nm | [1][3][4][6][10][11] |

| Emission Maximum (λem) | 517 - 521 nm | [1][3][4][6][11] |

| Recommended Laser | 488 nm (Blue) | [1][10] |

| Common Flow Cytometer Filter | 530/43 nm or FITC channel | [1][10] |

Detailed Experimental Protocol for Cell Labeling

This protocol provides a general guideline for labeling cells in suspension. Optimization of dye concentration and incubation time is recommended for each specific cell type and application.[12]

4.1. Reagent Preparation

-

CFDA-SE Stock Solution (5 mM):

-

Allow the lyophilized CFDA-SE powder to equilibrate to room temperature before opening.

-

Reconstitute the powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, dissolve 500 µg of CFDA-SE (MW ~557.5 g/mol ) in 180 µL of DMSO to yield a stock solution of approximately 5 mM.[7][12]

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.[12][13] Avoid repeated freeze-thaw cycles.[12]

-

-

CFDA-SE Working Solution (0.5 - 10 µM):

-

On the day of the experiment, dilute the 5 mM stock solution into a serum-free buffer, such as Phosphate-Buffered Saline (PBS), to the desired final working concentration.[6][12] A common starting concentration is 1-5 µM.[12]

-

It is critical to use a serum-free buffer for dilution, as proteins in serum will react with the dye, reducing labeling efficiency.[13]

-

4.2. Cell Staining Procedure

-

Cell Preparation:

-

Prepare a single-cell suspension of the target cells. For adherent cells, detach them using a suitable non-enzymatic or enzymatic method, followed by quenching.

-

Wash the cells twice with serum-free PBS to completely remove any residual serum proteins.[12] Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.[12]

-

Resuspend the cell pellet in room temperature PBS at a concentration of 1-10 x 10⁶ cells/mL.[12]

-

-

Labeling:

-

Add an equal volume of the 2X CFDA-SE working solution to the cell suspension. For example, add 1 mL of 10 µM CFDA-SE to 1 mL of cells suspended at 2x10⁶/mL to achieve a final concentration of 5 µM and 1x10⁶ cells/mL.

-

Immediately mix the cells and dye gently but thoroughly.

-

Incubate for 10-20 minutes at room temperature or 37°C, protected from light.[3][12]

-

-

Quenching and Washing:

-

To stop the labeling reaction, add 5 volumes of cold, complete culture medium (containing 10% Fetal Bovine Serum) and incubate for 5 minutes on ice.[12] The proteins in the serum will quench any unreacted dye.[3][13]

-

Pellet the cells by centrifugation (300-400 x g for 5 minutes) and discard the supernatant.[12]

-

Wash the cells at least two more times with complete culture medium to ensure the removal of all unincorporated dye.[12][13]

-

-

Final Step:

Experimental Workflow Visualization

The following diagram illustrates the key steps in the cell labeling protocol.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

- 3. abcam.cn [abcam.cn]

- 4. lumiprobe.com [lumiprobe.com]

- 5. biotium.com [biotium.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. biocompare.com [biocompare.com]

- 10. CFSE | AAT Bioquest [aatbio.com]

- 11. Spectrum [CFSE (fluorescein, CFDA, SE)] | AAT Bioquest [aatbio.com]

- 12. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]

- 13. bu.edu [bu.edu]

5-CFDA SE: An In-depth Technical Guide to its Application in Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Carboxyfluorescein Diacetate Succinimidyl Ester (5-CFDA SE), a widely used fluorescent probe for cell tracking and proliferation analysis. We will delve into its spectral properties, the mechanism of action, and detailed protocols for its application.

Core Principles of 5-CFDA SE

5-CFDA SE is a cell-permeable compound that, in its original state, is non-fluorescent. Once it crosses the cell membrane, it undergoes intracellular enzymatic modification, transforming into a highly fluorescent molecule that covalently binds to cellular proteins. This stable labeling allows for long-term tracking of cell populations.

The key to its utility in proliferation assays is the distribution of the fluorescent dye to daughter cells upon cell division. With each division, the fluorescence intensity is halved, allowing for the quantitative analysis of cell generations.

Spectral and Physical Properties

The spectral characteristics of the fluorescent product of 5-CFDA SE, Carboxyfluorescein Succinimidyl Ester (CFSE), are crucial for experimental design, particularly for multicolor flow cytometry.

| Property | Value | Source |

| Excitation Maximum (λex) | ~492-498 nm | [1][2] |

| Emission Maximum (λem) | ~517-519 nm | [1][3] |

| Optimal Excitation Laser | 488 nm | [1] |

| Molecular Formula | C₂₉H₁₉NO₁₁ | [3] |

| Molecular Weight | 557.46 g/mol | [1] |

| Solvent | Anhydrous DMSO or DMF | [3] |

Mechanism of Action

The functionality of 5-CFDA SE is a two-step intracellular process. Understanding this mechanism is vital for troubleshooting and optimizing staining protocols.

-

Cellular Uptake and Enzymatic Cleavage: The non-fluorescent 5-CFDA SE readily diffuses across the cell membrane into the cytoplasm.[4] Inside the cell, intracellular esterases cleave the acetate groups from the molecule.[4][5]

-

Conversion to CFSE and Covalent Bonding: This enzymatic removal of the acetate groups converts 5-CFDA SE into the highly fluorescent and amine-reactive Carboxyfluorescein Succinimidyl Ester (CFSE).[5] The succinimidyl ester group of CFSE then forms stable, covalent bonds with primary amines of intracellular proteins.[5][6] This ensures that the fluorescent marker is retained within the cell and is not transferred to adjacent cells.[6]

Experimental Protocols

Effective and reproducible cell labeling with 5-CFDA SE requires careful attention to detail in the experimental protocol. The following provides a generalized methodology for labeling cells in suspension.

Reagent Preparation

-

Stock Solution: Prepare a stock solution of 5-CFDA SE at a concentration of 1-10 mM in anhydrous DMSO.[7] For example, to make a 10 mM stock, dissolve the contents of one vial (e.g., 25 mg) in the appropriate volume of DMSO.

-

Storage: Aliquot the stock solution into single-use vials and store them at -20°C, protected from light and moisture. To minimize hydrolysis, it is recommended to use aliquots for no more than two months.

-

Working Solution: Immediately before use, dilute the stock solution to the final desired working concentration (typically 0.5-25 µM) in a suitable buffer such as PBS or HBSS, which may contain 0.1% BSA.[6][7] The optimal concentration should be determined empirically for each cell type and application to minimize toxicity.

Cell Labeling Protocol

-

Cell Preparation: Start with a single-cell suspension at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL in PBS or HBSS with 0.1% BSA.[7]

-

Staining: Add an equal volume of the 2X working solution of 5-CFDA SE to the cell suspension.[7] Incubate for 10-15 minutes at 37°C, protected from light.

-

Washing: To stop the staining reaction, add 5 volumes of ice-cold complete culture medium.[6] Pellet the cells by centrifugation.

-

Post-Staining Incubation: Wash the cells at least twice with complete culture medium. An additional 30-minute incubation at 37°C after the washes can help ensure complete de-esterification and removal of any unbound dye.[6]

-

Analysis: The labeled cells are now ready for in vitro culture, in vivo transfer, or analysis by flow cytometry.

Cell Proliferation Analysis

For cell proliferation assays, the fluorescence of the labeled cells is measured at different time points after stimulation. As cells divide, the CFSE fluorescence is halved in each daughter cell generation. This can be visualized by flow cytometry as a series of peaks with decreasing fluorescence intensity, with each peak representing a successive generation.

Important Considerations

-

Toxicity: 5-CFDA SE can be toxic to some cell types, potentially causing growth arrest or apoptosis. It is crucial to titrate the concentration to find the lowest effective labeling concentration.

-

Buffer Choice: Avoid amine-containing buffers (e.g., Tris) or lysine-coated slides, as they will react with the succinimidyl ester group of CFSE.

-

Controls: Always include an unlabeled cell population as a negative control to determine the background autofluorescence.

-

Compensation: When performing multicolor flow cytometry, be mindful of spectral overlap between CFSE and other fluorochromes, and perform proper compensation.

This technical guide provides a solid foundation for the successful application of 5-CFDA SE in your research. By understanding the underlying principles and adhering to optimized protocols, you can achieve reliable and reproducible results for cell tracking and proliferation studies.

References

An In-depth Technical Guide to the Stability and Storage of 5-CFDA N-succinimidyl ester Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and proper storage conditions for 5-Carboxyfluorescein diacetate N-succinimidyl ester (5-CFDA SE) powder. Adherence to these guidelines is critical for ensuring the reagent's performance and obtaining reliable, reproducible results in cell-based assays, including proliferation and tracking studies.

Core Concepts: Understanding the Instability of 5-CFDA SE

5-CFDA SE is a valuable tool in cellular biology, prized for its ability to passively diffuse across cell membranes. Once inside the cell, intracellular esterases cleave the diacetate groups, rendering the molecule fluorescent and membrane-impermeant. The N-succinimidyl ester (NSE) group then covalently reacts with intracellular amines, ensuring long-term retention. However, the very reactivity that makes 5-CFDA SE useful also renders it susceptible to degradation, primarily through hydrolysis.

The primary degradation pathway involves the hydrolysis of the N-succinimidyl ester, which can be exacerbated by exposure to moisture. This process results in the formation of the non-reactive 5-carboxyfluorescein diacetate, which is incapable of covalently binding to intracellular proteins, leading to reduced staining efficiency and inaccurate experimental results. Additionally, the diacetate groups can also be hydrolyzed, affecting the molecule's properties. Furthermore, the fluorescein core is susceptible to photoblegradation upon prolonged exposure to light.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term stability of 5-CFDA SE powder, the following storage and handling procedures are recommended.

Storage Conditions for 5-CFDA SE Powder

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. | Minimizes thermal degradation and slows the rate of hydrolysis. |

| Atmosphere | Store in a dry, desiccated environment . | The N-succinimidyl ester is highly sensitive to moisture, which causes hydrolysis. |

| Light | Protect from light by storing in an amber vial or in the dark . | The fluorescein moiety is susceptible to photobleaching. |

| Shipping | Ambient temperature is acceptable for short-term shipping. | Short-term exposure to ambient temperatures is generally tolerated, but long-term storage requires colder conditions. |

Handling Workflow

Proper handling of 5-CFDA SE powder is crucial to prevent the introduction of moisture, which can compromise its stability.

Stability of 5-CFDA SE Stock Solutions

Once dissolved, the stability of 5-CFDA SE is significantly reduced compared to its powdered form. Therefore, careful preparation and storage of stock solutions are essential.

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). | These polar aprotic solvents minimize hydrolysis of the N-succinimidyl ester. |

| Temperature | -20°C for short-term storage (up to 1 month).-80°C for long-term storage (up to 6 months).[1] | Lower temperatures significantly slow the degradation of the dye in solution. |

| Aliquoting | Prepare single-use aliquots. | Avoids multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation. |

| Light | Store in amber vials or wrap tubes in aluminum foil. | Protects the fluorescent dye from photobleaching. |

Degradation Pathway

The primary degradation pathway for 5-CFDA SE in the presence of water is the hydrolysis of the N-succinimidyl ester.

Experimental Protocols

General Protocol for HPLC-based Stability Assessment

Objective: To quantify the amount of active 5-CFDA SE and its primary hydrolysis product over time under different storage conditions.

Materials:

-

5-CFDA SE powder

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or other suitable buffer components

-

Reverse-phase C18 HPLC column

-

HPLC system with a UV detector

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 5-CFDA SE in anhydrous DMSO at a known concentration.

-

For forced degradation studies, aliquots of the powder can be exposed to elevated temperatures (e.g., 40°C, 60°C) and varying humidity levels.

-

At specified time points, dissolve the stressed powder in anhydrous DMSO to the same concentration as the control.

-

Dilute the samples in the mobile phase for HPLC analysis.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-